2-Ethylhexyl isocyanate
Übersicht
Beschreibung
2-Ethylhexyl isocyanate is an organic compound with the molecular formula C9H17NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is primarily used as an intermediate in the synthesis of various chemicals, including polymers and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl isocyanate is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Employed in the development of advanced materials with specific properties, such as high durability and resistance to chemicals.
Wirkmechanismus
Target of Action
2-Ethylhexyl isocyanate is a type of isocyanate, a class of compounds known for their reactivity and versatility in industrial applications . The primary targets of isocyanates, including this compound, are compounds with active hydrogen atoms, such as water, alcohols, and amines . These targets play a crucial role in various chemical reactions, particularly in the formation of polymers .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as nucleophilic addition . The isocyanate group (-NCO) in this compound is highly reactive and can readily react with compounds containing active hydrogen atoms . This reaction results in the formation of new bonds and the creation of larger molecules or polymers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of polymers, particularly polyurethanes . The reaction of this compound with compounds like water or alcohols can lead to the formation of carbamate or imidic acid . These reactions are crucial in the industrial production of polyurethanes and other polymers .
Result of Action
The result of this compound’s action is the formation of larger molecules or polymers when it reacts with compounds containing active hydrogen atoms . These polymers have various industrial applications, including the production of coatings, adhesives, and foams .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can trigger its reaction with water, leading to the formation of carbon dioxide and amines . Additionally, temperature can affect the rate of its reactions . Proper storage is necessary to maintain its stability and prevent unwanted reactions .
Safety and Hazards
Isocyanates, including 2-Ethylhexyl isocyanate, are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals .
Biochemische Analyse
Biochemical Properties
2-Ethylhexyl isocyanate plays a significant role in biochemical reactions due to its high reactivity with nucleophiles. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea linkages. This interaction can modify the structure and function of proteins, potentially affecting enzyme activity and protein-protein interactions. Additionally, this compound can react with thiol groups in cysteine residues, forming thiocarbamate linkages, which can further influence protein function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of signaling proteins can disrupt normal signal transduction, potentially leading to altered cellular responses. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, lipids, and proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on biomolecules, forming covalent adducts. This binding can inhibit or activate enzymes, depending on the specific site of interaction. For instance, the inhibition of detoxifying enzymes can lead to the accumulation of toxic intermediates, while the activation of signaling enzymes can alter cellular pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially leading to long-term effects on cells. For example, prolonged exposure to this compound can result in sustained oxidative stress, which can cause chronic cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or reversible effects, while at high doses, it can induce significant toxicity. Studies have shown that high doses of this compound can cause respiratory and skin irritation, as well as systemic toxicity. Additionally, threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. Understanding these dosage effects is crucial for determining safe exposure levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes. For example, it can inhibit enzymes involved in detoxification pathways, leading to the accumulation of toxic metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, it can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, this compound can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Understanding these transport and distribution mechanisms is essential for predicting the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments by targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and secretion. Additionally, the compound can be targeted to mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethylhexylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate :
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes), catalyzed by tertiary amines or metal salts.
Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts (e.g., tin, iron, mercury).
Amines: No specific catalyst required.
Major Products:
Carbamates (Urethanes): Formed from reactions with alcohols.
Substituted Ureas: Formed from reactions with amines.
Vergleich Mit ähnlichen Verbindungen
- Ethyl isocyanate
- Phenyl isocyanate
- Octadecyl isocyanate
Comparison: 2-Ethylhexyl isocyanate is unique due to its branched alkyl chain, which imparts specific physical and chemical properties. Compared to ethyl isocyanate, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .
Eigenschaften
IUPAC Name |
3-(isocyanatomethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCTKUOBUNTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504400 | |
Record name | 3-(Isocyanatomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20392-34-1 | |
Record name | 3-(Isocyanatomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylhexyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.